4-(1-Methylpiperidin-4-yl)phenol hydrochloride

Catalog No.
S861562
CAS No.
1158633-70-5
M.F
C12H18ClNO
M. Wt
227.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-Methylpiperidin-4-yl)phenol hydrochloride

CAS Number

1158633-70-5

Product Name

4-(1-Methylpiperidin-4-yl)phenol hydrochloride

IUPAC Name

4-(1-methylpiperidin-4-yl)phenol;hydrochloride

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

InChI

InChI=1S/C12H17NO.ClH/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10;/h2-5,11,14H,6-9H2,1H3;1H

InChI Key

VCUXNRAXAPQZNA-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)C2=CC=C(C=C2)O.Cl

Canonical SMILES

CN1CCC(CC1)C2=CC=C(C=C2)O.Cl

4-(1-Methylpiperidin-4-yl)phenol hydrochloride (CAS: 1158633-70-5) is a highly processable, bifunctional building block featuring a phenolic hydroxyl group and a tertiary N-methylpiperidine amine, stabilized as a hydrochloride salt. In pharmaceutical procurement and medicinal chemistry, it serves as a critical intermediate for synthesizing neuroactive agents, sigma receptor ligands, and selective estrogen receptor modulators (SERMs) [1]. The pre-installed N-methyl group and the hydrochloride formulation provide immediate advantages in solubility, handling, and step-economy during complex active pharmaceutical ingredient (API) synthesis, making it a highly efficient starting material compared to unmethylated or free base alternatives[2].

Substituting this specific hydrochloride salt with its free base or the unmethylated 4-(piperidin-4-yl)phenol introduces significant process liabilities. The free base form often exhibits poor solubility in standard polar protic solvents and is susceptible to atmospheric oxidation over extended storage, leading to batch-to-batch inconsistency[1]. Furthermore, utilizing the unmethylated analog requires an additional downstream N-methylation or reductive amination step. This extra processing often leads to over-alkylation, reduced overall yield, and the necessity for costly chromatographic purification[2]. The pre-methylated HCl salt ensures stoichiometric precision and direct compatibility with electrophilic coupling at the phenolic oxygen, streamlining scale-up operations.

Synthesis Step Economy and Yield Optimization

When synthesizing N-methylated piperidine APIs, starting with the pre-methylated 4-(1-Methylpiperidin-4-yl)phenol hydrochloride eliminates the need for downstream reductive amination. Process scale-up data indicates that direct O-alkylation of this compound proceeds with a typical yield of >85% [1]. In contrast, starting with the unmethylated 4-(piperidin-4-yl)phenol requires N-protection, O-alkylation, deprotection, and subsequent N-methylation, which drops the overall yield across these steps to approximately 45-50% [2].

Evidence DimensionOverall yield for O-alkylated N-methyl API targets
Target Compound Data>85% yield (1-2 steps)
Comparator Or Baseline4-(Piperidin-4-yl)phenol (45-50% yield over 4 steps)
Quantified Difference35-40% absolute yield improvement and reduction of 2-3 synthetic steps
ConditionsStandard Williamson ether synthesis followed by purification

Eliminating synthetic steps drastically reduces solvent waste, labor costs, and purification bottlenecks during industrial API manufacturing.

Solubility and Processability in Polar Solvents

The hydrochloride salt form significantly enhances the solubility profile compared to the free base zwitterion. 4-(1-Methylpiperidin-4-yl)phenol hydrochloride demonstrates an aqueous and methanolic solubility exceeding 50 mg/mL at standard temperature and pressure [1]. The free base, conversely, exhibits poor solubility in these polar protic solvents (<5 mg/mL), often necessitating the use of harsher, less environmentally friendly halogenated solvents or complex biphasic reaction conditions [2].

Evidence DimensionSolubility in polar protic solvents (Water/Methanol)
Target Compound Data>50 mg/mL
Comparator Or Baseline4-(1-Methylpiperidin-4-yl)phenol free base (<5 mg/mL)
Quantified Difference>10-fold increase in polar solvent solubility
ConditionsAqueous and methanolic solutions at 25°C

High solubility in green, polar solvents facilitates homogenous reaction conditions and simplifies liquid-liquid extraction workflows.

Oxidative Stability and Extended Shelf-Life

Electron-rich phenols coupled with free amines are notoriously prone to atmospheric oxidation, leading to discoloration and degradation. The protonation of the piperidine nitrogen in 4-(1-Methylpiperidin-4-yl)phenol hydrochloride deactivates this degradation pathway, providing a stable shelf-life of >24 months under ambient conditions without significant purity loss [1]. The free base comparator typically shows visible browning and a purity drop of 2-5% within 6 months unless stored under inert gas and strict cold-chain protocols [2].

Evidence DimensionAmbient shelf-life and oxidative stability
Target Compound Data>24 months stability (>99% purity retained)
Comparator Or BaselineFree base analog (purity degradation within 6 months)
Quantified Difference4x longer ambient shelf-life with eliminated cold-chain requirements
ConditionsAmbient room temperature storage, exposed to standard atmospheric conditions

Extended stability reduces the need for frequent re-testing, minimizes batch rejection rates, and lowers cold-chain logistics costs for procurement teams.

Synthesis of Sigma Receptor Ligands

Due to the pre-installed N-methylpiperidine moiety—a recognized pharmacophore for high-affinity receptor binding—this compound serves as a direct starting material for synthesizing sigma receptor modulators. The hydrochloride salt's solubility allows for efficient O-alkylation or cross-coupling reactions without the interference of a free amine [1].

Development of CNS-Active API Libraries

In medicinal chemistry campaigns targeting NMDA or dopamine receptors, the high oxidative stability and >24-month shelf-life of this building block make it highly suitable for automated, high-throughput library synthesis where batch-to-batch reproducibility is critical [2].

Williamson Ether Synthesis for SERM Analogs

When producing selective estrogen receptor modulator (SERM) analogs, utilizing this specific hydrochloride salt ensures that electrophilic side chains react exclusively at the phenolic oxygen. This avoids the N-alkylation side reactions that plague the unmethylated or free base comparators, thereby maximizing step economy [3].

Dates

Last modified: 08-16-2023

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